Erythromycin E

Natural Product Chemistry Structural Biology Biosynthesis

Erythromycin E (CAS 41451-91-6) is the pharmacopoeial Impurity C required by EP/USP monographs for erythromycin API release testing. Distinguished by its unique ortho ester conformation, it exhibits a distinct chromatographic retention time and MS fragmentation pattern—making its isolated reference material indispensable for accurate impurity profiling, stability-indicating assay validation, and regulatory submission data packages. Unlike bulk erythromycin A, this minor congener serves as a targeted marker for resolving co‑eluting degradation products and for monitoring ortho ester synthase activity in engineered production strains. Procure a fully characterized standard with complete analytical documentation (HPLC, NMR, MS) to ensure robust ANDA/NDA compliance and reliable QC quantification.

Molecular Formula C37H65NO14
Molecular Weight 747.9 g/mol
CAS No. 41451-91-6
Cat. No. B194137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin E
CAS41451-91-6
Synonyms1'',16-epoxy-Erythromycin; 
Molecular FormulaC37H65NO14
Molecular Weight747.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C37H65NO14/c1-13-25-36(9,45)29(41)20(4)26(39)18(2)15-34(7,44)31(50-33-27(40)24(38(10)11)14-19(3)48-33)21(5)28-23(32(43)49-25)16-47-37(52-28)17-35(8,46-12)30(42)22(6)51-37/h18-25,27-31,33,40-42,44-45H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,27-,28+,29-,30+,31-,33+,34-,35-,36-,37-/m1/s1
InChIKeyPRUSTPADOGZAML-LMXGZOGMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Erythromycin E CAS 41451-91-6: Chemical Identity, Ortho Ester Structure, and Role as a Critical Macrolide Reference Standard


Erythromycin E (CAS 41451-91-6) is a naturally occurring, 14-membered macrolide congener produced as a minor component during the fermentation of Saccharopolyspora erythraea (formerly Streptomyces erythreus) [1]. The compound is distinguished from all other known macrolide antibiotics by the presence of a novel ortho ester grouping, a structural feature not previously encountered within this antibiotic class [1]. With a molecular formula of C37H65NO14 and a molecular weight of 747.91 g/mol, Erythromycin E functions as a valuable analytical reference standard and impurity marker in the quality control of commercial erythromycin production, as well as a key intermediate for understanding the terminal stages of erythromycin biosynthesis [2].

Why Erythromycin E Cannot Be Substituted by Erythromycin A or Other Macrolide Congeners


Due to its unique ortho ester functionality, Erythromycin E possesses distinct physicochemical, biosynthetic, and pharmacological properties that are not interchangeable with Erythromycin A (the major commercial macrolide) or other minor congeners like Erythromycin B, C, or F. Erythromycin E is formed via the terminal oxidative transformation of Erythromycin A in specific producing strains, and it is not merely a passive byproduct [1]. Critically, its structure dictates a specific chromatographic retention time and mass spectrometric fragmentation pattern, making its isolated reference material essential for accurate impurity profiling in pharmaceutical analysis and drug master file submissions. Furthermore, while detailed MIC data is scarce, its structural homology to the EM703 scaffold—a derivative with immunomodulatory activity 300 times higher than Erythromycin A—implies that the ortho ester conformation facilitates unique biological interactions beyond simple antibacterial protein synthesis inhibition [2].

Quantitative Evidence Guide: Differentiating Erythromycin E from Other Macrolides for Procurement


Unique Ortho Ester Structural Moiety: Defining Erythromycin E Versus All Known Macrolides

Erythromycin E is structurally distinguishable from all other known macrolide antibiotics by the presence of an ortho-carboxylic acid ester grouping. This structural feature is absent in Erythromycin A, B, C, D, and F, which all rely on a standard 14-membered lactone ring with cladinose and desosamine sugar appendages but lack this orthogonal ester bridge [1].

Natural Product Chemistry Structural Biology Biosynthesis

Structural Determinants of Potent Immunomodulation: 300x Higher Differentiation Activity Compared to Erythromycin A

While direct activity data for Erythromycin E is limited, the structurally related derivative EM703—which retains the core ortho ester bridged conformation—exhibits potent promoting activity of monocyte-to-macrophage differentiation. EM703's activity is approximately 300 times higher than that of Erythromycin A (EM-A) in vitro, with the three-dimensional solution structures of EM703 and EM-A revealing distinct conformational differences driven by the rigid ortho ester framework [1].

Immunomodulation Structure-Activity Relationship Drug Discovery

Distinct HPLC Retention Profile: Essential for Chromatographic Method Validation and Impurity Quantification

Erythromycin E (EE) exhibits a distinct chromatographic retention profile under the European Pharmacopoeia (Ph. Eur.) liquid chromatographic conditions for erythromycin analysis. It is a known impurity that must be resolved from Erythromycin A (EA) and other related substances. In some formulations, unknown degradation compounds have been observed to co-elute specifically with the Erythromycin E peak, highlighting the necessity of using an authenticated Erythromycin E reference standard to correctly identify and validate impurity peaks [1].

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Development

Specific Synthetic Precursor: Erythromycin E as a Biosynthetic Intermediate in Macrolide Pathway Engineering

Erythromycin E is not a terminal waste product; it is a specific biosynthetic intermediate formed by the late-stage enzymatic conversion of Erythromycin A in certain strains of Saccharopolyspora erythraea (e.g., NRRL 3887). The isolation of Erythromycin E extends and further delineates the latter stages of the erythromycin biogenetic pathway, confirming that it is a metabolic intermediate in the production of ortho ester-containing macrolides [1]. In contrast, Erythromycin A is primarily a major end-product that does not undergo this terminal oxidative cyclization in standard high-producing industrial strains.

Biosynthetic Engineering Fermentation Metabolic Pathway

Chromatographic Resolution of Erythromycin E and F: Addressing Specific Challenges in Macrolide Purification

The separation of Erythromycin E from the closely related Erythromycin F is a recognized analytical challenge in the purification of commercial erythromycin bulk samples. Selective precipitation methods have been developed to isolate these minor congeners: after removal of the bulk Erythromycin A (EA) by base precipitation, the filtrate can be extracted to yield residue mixtures containing approximately 40% Erythromycin E (EE) or about 20% Erythromycin F (EF), demonstrating that the relative abundance and extraction behavior of Erythromycin E differ significantly from other impurities [1].

Analytical Chemistry Purification Process Development

High-Impact Application Scenarios for Erythromycin E in Pharmaceutical and Research Environments


Pharmaceutical Quality Control: Impurity Profiling and Pharmacopoeial Compliance

Erythromycin E is an essential reference standard for quantifying and identifying impurities in commercial erythromycin active pharmaceutical ingredients (APIs) and finished drug products. It is specifically listed as Erythromycin EP Impurity C in the European Pharmacopoeia (EP) and USP monographs, and its use is required for the validation of HPLC analytical methods [1]. The compound's distinct chromatographic retention profile, as evidenced by studies showing co-elution of degradation products with the Erythromycin E peak, underscores its critical role in ensuring accurate stability-indicating assays and regulatory compliance for Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) [2].

Biosynthetic Pathway Elucidation and Metabolic Engineering

For researchers investigating macrolide biosynthesis, Erythromycin E serves as a pivotal intermediate marker delineating the terminal stages of the erythromycin biogenetic pathway. Its formation from Erythromycin A in specific strains of Saccharopolyspora erythraea confirms the presence of an active ortho ester synthase activity [3]. Procuring Erythromycin E allows for the study of the enzymes responsible for this unique oxidative cyclization and provides a benchmark for monitoring the production of novel ortho ester macrolides in genetically engineered strains.

Semi-Synthetic Scaffold for Non-Antibacterial Drug Discovery

Due to the unique ortho ester conformation that confers a distinct three-dimensional structure compared to Erythromycin A, Erythromycin E and its downstream derivatives represent promising scaffolds for developing novel immunomodulatory agents. As demonstrated by the EM703 derivative, this ortho ester framework supports biological activities that are up to 300 times more potent than those of Erythromycin A in promoting monocyte-to-macrophage differentiation [4]. Researchers seeking to explore these non-canonical macrolide activities require access to Erythromycin E as the foundational ortho ester building block for structure-activity relationship (SAR) studies and lead optimization.

Purification Process Development and Industrial Extraction Optimization

In industrial fermentation and downstream processing, Erythromycin E is a key marker for optimizing extraction protocols. Data showing that Erythromycin E can be enriched to approximately 40% in specific residue fractions after the removal of bulk Erythromycin A provides a quantifiable target for process development [5]. Researchers and engineers aiming to isolate Erythromycin E or to reduce its levels in purified Erythromycin A streams rely on this compound to validate separation efficiencies and to develop chromatographic methods for resolving closely eluting macrolide impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.